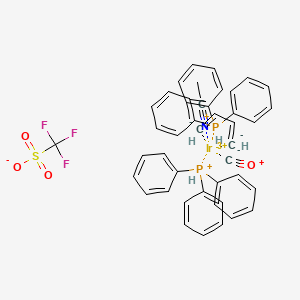
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is a complex organometallic compound. This compound is notable for its unique combination of ligands and metal centers, which confer distinct chemical properties and reactivity. It is used in various fields of chemistry and industry due to its catalytic properties and ability to facilitate specific chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium typically involves the coordination of iridium(3+) with acetonitrile, buta-1,3-diene, carbon monoxide, and triphenylphosphanium in the presence of trifluoromethanesulfonate. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques, utilizing high-purity reagents and advanced catalytic processes. The production process is designed to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center plays a crucial role.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions result in new coordination complexes with different ligands.
科学研究应用
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydroformylation and hydrogenation.
Biology: The compound’s catalytic properties are explored in biochemical research for enzyme mimetics and other catalytic processes.
Medicine: Research into its potential therapeutic applications, such as in drug development and delivery systems, is ongoing.
Industry: It is employed in industrial processes for the production of fine chemicals, pharmaceuticals, and polymers.
作用机制
The mechanism by which acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium exerts its effects involves the coordination of ligands to the iridium center, facilitating various catalytic processes. The molecular targets and pathways involved include:
Catalytic Sites: The iridium center acts as the primary catalytic site, enabling various chemical transformations.
Ligand Interactions: The ligands interact with substrates, stabilizing transition states and lowering activation energies for reactions.
相似化合物的比较
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are used in catalysis but may exhibit different reactivity and selectivity.
Palladium Complexes: Palladium complexes are also widely used in catalysis, particularly in cross-coupling reactions.
Platinum Complexes: Platinum complexes are known for their catalytic properties in hydrogenation and oxidation reactions.
Uniqueness
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is unique due to its specific combination of ligands and the iridium center, which confer distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it valuable in both research and industrial applications.
属性
分子式 |
C44H39F3IrNO4P2S+2 |
|---|---|
分子量 |
989.0 g/mol |
IUPAC 名称 |
acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4.C2H3N.CHF3O3S.CO.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;1-2-3;2-1(3,4)8(5,6)7;1-2;/h2*1-15H;1-4H;1H3;(H,5,6,7);;/q;;-2;;;;+3/p+1 |
InChI 键 |
OOPIHJJOOXDDJU-UHFFFAOYSA-O |
规范 SMILES |
CC#N.[CH-]=CC=[CH-].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


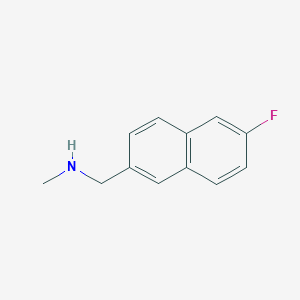
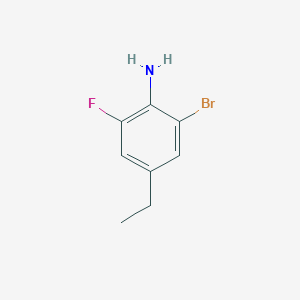
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
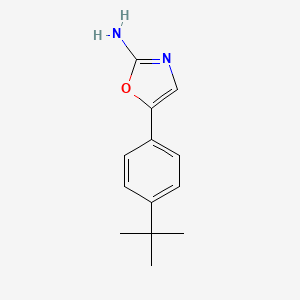

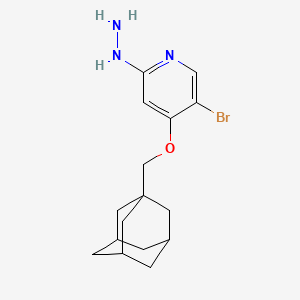
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
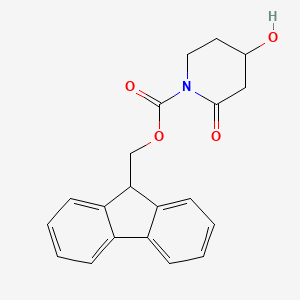

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)

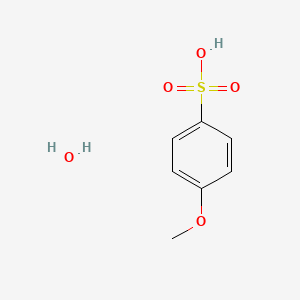
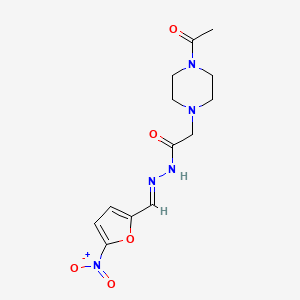
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
